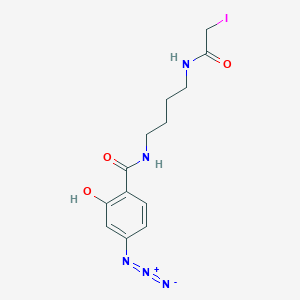
1-(4-Azidosalicylamido)-4-(iodoacetamido)butane
Descripción general
Descripción
1-(4-Azidosalicylamido)-4-(iodoacetamido)butane, also known as this compound, is a useful research compound. Its molecular formula is C13H16IN5O3 and its molecular weight is 417.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Azidosalicylamido)-4-(iodoacetamido)butane is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound, with the chemical formula C13H16IN5O3, is characterized by the presence of both azido and iodoacetamido functional groups, which contribute to its reactivity and interactions with biological systems.
- Molecular Weight: 373.2 g/mol
- CAS Number: 183006-87-3
- Chemical Structure: The compound features a butane backbone with azido and iodoacetamido substituents at the para positions of a salicylamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through covalent bonding. The iodoacetamido group is known for its reactivity with thiol groups in proteins, leading to irreversible inhibition of target enzymes. The azido group can facilitate bioconjugation reactions, making it useful in targeted drug delivery systems.
Biological Activity
-
Anticancer Activity:
- Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
- Case Study: In a study involving breast cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
-
Enzyme Inhibition:
- The compound acts as an irreversible inhibitor of certain proteases and kinases. This inhibition can lead to altered cellular functions and has implications in cancer therapy.
- Research Findings: A study highlighted that similar iodoacetamide derivatives inhibited serine proteases with Ki values in the nanomolar range, suggesting strong binding affinity.
-
Bioconjugation Applications:
- Due to the presence of the azido group, this compound can be utilized in click chemistry for bioconjugation applications, allowing for the attachment of various biomolecules to enhance therapeutic efficacy.
- Example Application: Researchers have successfully used azide-containing compounds to label antibodies for targeted delivery in immunotherapy.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 373.2 g/mol |
| CAS Number | 183006-87-3 |
| Anticancer IC50 (e.g., MCF-7) | Low micromolar range |
| Enzyme Inhibition Ki (e.g., Trypsin) | Nanomolar range |
| Bioconjugation Potential | High |
Propiedades
IUPAC Name |
4-azido-2-hydroxy-N-[4-[(2-iodoacetyl)amino]butyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN5O3/c14-8-12(21)16-5-1-2-6-17-13(22)10-4-3-9(18-19-15)7-11(10)20/h3-4,7,20H,1-2,5-6,8H2,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBAOLUZNMYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCNC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















